1-Chloro-3-(iodoethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4ClI It is a derivative of benzene, where a chlorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
The synthesis of 1-Chloro-3-(iodoethynyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with 1-chloro-3-iodobenzene, the iodoethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
1-Chloro-3-(iodoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The iodoethynyl group can be oxidized or reduced to form different functional groups, such as carboxylic acids or alcohols, depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its ability to undergo various coupling reactions.
Biological Studies: It is employed in the study of halogen bonding interactions, which are important in the design of biologically active molecules and drug development.
Mechanism of Action
The mechanism by which 1-Chloro-3-(iodoethynyl)benzene exerts its effects is primarily through halogen bonding. Halogen bonding involves the interaction between the electrophilic region of a halogen atom and a nucleophilic site on another molecule . This interaction can influence the molecular recognition processes and binding affinities in biological systems. The iodoethynyl group, in particular, is known for its strong halogen bonding capabilities, which can be exploited in the design of molecular receptors and catalysts.
Comparison with Similar Compounds
1-Chloro-3-(iodoethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-3-iodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Iodo-2-phenylacetylene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
3-Chloro-1-iodobenzene: Another positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of halogen atoms and an ethynyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C8H4ClI |
---|---|
Molecular Weight |
262.47 g/mol |
IUPAC Name |
1-chloro-3-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4ClI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H |
InChI Key |
UMKXPYUWBPLAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.